N-(2-Chlorophenyl)hydrazinecarboxamide
Description
Overview of Hydrazinecarboxamide Class in Medicinal Chemistry
The hydrazinecarboxamide scaffold, also known as a semicarbazide (B1199961), is a privileged structure in medicinal chemistry, valued for its versatile biological activities. nih.gov This versatility allows for extensive chemical modifications, enabling interactions with a wide array of biological targets to address multiple disorders. nih.gov
Historical Context of Hydrazinecarboxamide Research
Historically, research into hydrazinecarboxamide derivatives, often referred to as semicarbazones, has been a long-standing area of investigation. These compounds are typically synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide. pharmatutor.orgontosight.ai Early investigations into this class were often driven by the search for novel therapeutic agents. Semicarbazones have been recognized for their biological properties, which are frequently linked to their ability to coordinate with metal ions. pharmatutor.orgwisdomlib.org This foundational work has paved the way for the development of a diverse range of derivatives with a wide spectrum of pharmacological applications.
Significance of Hydrazinecarboxamide Derivatives in Drug Discovery
The significance of hydrazinecarboxamide derivatives in the field of drug discovery is substantial, with research demonstrating a broad range of biological activities. nih.gov These compounds have been investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, enzyme inhibitory, and antioxidant agents. nih.gov Furthermore, their efficacy as antibacterial, antiviral, and antifungal agents has been a consistent focus of research. ontosight.ainih.gov The structural diversity of this class allows for the fine-tuning of their biological activity, making them promising candidates for the development of new therapeutic agents to combat a variety of diseases. nih.gov The ability of the hydrazinecarboxamide moiety to interact with biological targets is a key factor in their therapeutic potential. nih.gov
Identification of N-(2-Chlorophenyl)hydrazinecarboxamide as a Research Subject
Within the extensive family of hydrazinecarboxamides, this compound has emerged as a specific subject of academic inquiry. Its chemical structure, featuring a hydrazinecarboxamide core linked to a 2-chlorophenyl group, has prompted investigations into its unique properties and potential applications.
Nomenclature and Structural Variants in Research Literature
This compound is identified in scientific literature through various synonyms and database identifiers. Common nomenclature includes 'N-(2-chlorophenyl)-1-hydrazinecarboxamide', '1-amino-3-(2-chlorophenyl)urea', and '3-amino-1-(2-chlorophenyl)urea'. ontosight.ai It is also cataloged under identifiers such as CHEMBL2296370 and CAS number 35580-76-8. ontosight.ai Research often involves the synthesis and evaluation of structural variants, where modifications to the core structure are made to explore structure-activity relationships. For instance, related research has explored derivatives like N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamide, which incorporates a chlorophenyl moiety in a more complex scaffold. nih.gov
Interactive Table 1: Nomenclature and Identifiers for this compound
| Type | Identifier |
| Systematic Name | This compound |
| Synonym | N-(2-chlorophenyl)-1-hydrazinecarboxamide |
| Synonym | 1-amino-3-(2-chlorophenyl)urea |
| Synonym | 3-amino-1-(2-chlorophenyl)urea |
| CAS Number | 35580-76-8 |
| ChEMBL ID | CHEMBL2296370 |
| Other Database IDs | MFCD03791165, SCHEMBL9036644, DTXSID50956967 |
Role of the 2-Chlorophenyl Moiety in Hydrazinecarboxamide Research
The presence of a 2-chlorophenyl group is a critical feature in the study of this compound and its analogs. Halogen substitutions, such as chlorine, on the phenyl ring of pharmacologically active molecules are known to influence their physicochemical properties and biological activity. In the context of hydrazinecarboxamide research, the chlorophenyl moiety has been incorporated into various derivatives to investigate its impact on therapeutic effects, such as anticonvulsant and antimicrobial activities. nih.govresearchgate.net For example, studies on p-chlorophenyl substituted arylsemicarbazones have demonstrated significant anticonvulsant activity. nih.gov Similarly, research on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has highlighted their potential as antimicrobial agents. researchgate.net The position and nature of the halogen on the phenyl ring can significantly affect the potency and selectivity of these compounds.
Contemporary Research Trajectories for Hydrazinecarboxamide Derivatives
Current research into hydrazinecarboxamide derivatives continues to build upon the historical foundation, exploring new therapeutic avenues and refining the understanding of their mechanisms of action. A significant trend is the hybridization of the hydrazinecarboxamide scaffold with other bioactive molecules to create novel compounds with enhanced or synergistic effects. nih.govnih.gov This approach has led to the identification of promising drug candidates, including those active against resistant microbial strains. nih.gov
Another key area of contemporary research is the development of hydrazinecarboxamide-based enzyme inhibitors. nih.gov These derivatives have shown potent inhibitory activity against a range of enzymes, including cholinesterases and carbonic anhydrases. nih.gov Furthermore, the exploration of hydrazide-based histone deacetylase (HDAC) inhibitors represents a promising frontier in cancer therapy. sciprofiles.com Researchers are also focused on overcoming challenges such as suboptimal physicochemical properties and selectivity issues of certain derivatives to improve their clinical applicability. nih.govnih.gov The ongoing investigation into the structure-activity relationships of these compounds remains a central theme, aiming to guide the rational design of more effective and targeted hydrazinecarboxamide-based drugs. nih.govnih.gov
Interactive Table 2: Investigated Biological Activities of Hydrazinecarboxamide Derivatives
| Biological Activity | Examples of Research Focus | References |
| Anticancer | Cytotoxic effects against various cancer cell lines. | nih.gov, wisdomlib.org |
| Anticonvulsant | Protection against chemically and electrically induced seizures. | nih.gov, nih.gov, nih.gov |
| Anti-inflammatory | Reduction of inflammation in animal models. | nih.gov, wisdomlib.org |
| Enzyme Inhibition | Inhibition of cholinesterases, carbonic anhydrases, and HDACs. | nih.gov, sciprofiles.com |
| Antimicrobial | Activity against a broad spectrum of bacteria, fungi, and viruses. | nih.gov, ontosight.ai, researchgate.net |
Research Gaps and Future Directions for this compound
A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of hydrazinecarboxamides has been the subject of extensive investigation, this particular derivative remains largely unexplored. This lack of dedicated studies presents a prime opportunity for future research to elucidate its chemical and biological properties.
The primary research gap is the absence of comprehensive studies on the synthesis, characterization, and potential applications of this compound. Although general synthetic methods for hydrazinecarboxamides are known, specific optimization and characterization for this compound are not widely reported. researchgate.netnih.govorganic-chemistry.org
Future research should be directed towards filling these knowledge voids. A pivotal starting point would be the systematic investigation of its biological activities, drawing inspiration from the known pharmacological profiles of structurally related compounds. The following areas represent promising avenues for future research:
Antimicrobial Activity: Given that various hydrazinecarboxamide derivatives have demonstrated potent activity against a broad spectrum of bacterial and fungal pathogens, a key future direction would be to screen this compound for its antimicrobial efficacy. nih.govresearchgate.net
Anticancer Potential: The anticancer properties of many hydrazinecarboxamide derivatives are well-documented. nih.gov Future studies could involve evaluating the cytotoxic effects of this compound against various cancer cell lines to determine its potential as an anticancer agent.
Enzyme Inhibition: Hydrazinecarboxamides have shown efficacy as inhibitors of various enzymes. nih.gov Investigating the inhibitory activity of this compound against specific enzymes could uncover novel therapeutic applications.
Anticonvulsant Properties: The structural similarity to other semicarbazide derivatives with known anticonvulsant effects suggests that this compound could be a candidate for neurological research. researchgate.net
The table below summarizes the potential areas for future research based on the activities of analogous compounds.
Table 2: Potential Research Directions for this compound Based on Analogous Compounds
| Research Area | Rationale Based on Analogous Compounds |
| Antimicrobial Screening | Hydrazinecarboxamide derivatives exhibit broad-spectrum antibacterial and antifungal properties. nih.gov |
| Anticancer Evaluation | Many compounds with a hydrazinecarboxamide scaffold have demonstrated significant efficacy against numerous cancer cell lines. nih.gov |
| Enzyme Inhibition Assays | The hydrazinecarboxamide group is known to interact with various biological targets, including enzymes. nih.gov |
| Anticonvulsant Activity Testing | Semicarbazones, which are structurally related, have been synthesized and evaluated for their anticonvulsant activity. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGJAIHYYAKDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956967 | |
| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35580-76-8 | |
| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 2 Chlorophenyl Hydrazinecarboxamide and Its Derivatives
General Synthetic Routes to Hydrazinecarboxamides
Hydrazinecarboxamides, also known as semicarbazides, are a class of compounds characterized by a urea (B33335) moiety attached to a hydrazine (B178648) group. Their synthesis is of significant interest due to their utility as intermediates and their diverse biological activities. ontosight.airesearchgate.net General synthetic approaches often involve the formation of the N-C(O)-N backbone through reactions of hydrazine derivatives.
Efficient and environmentally conscious methods have been developed for these syntheses. For instance, the use of a water-ethanol solvent system has been reported as an effective medium for producing novel hydrazine-carboxamides, offering good yields in a reduced timeframe. researchgate.net Another modern approach involves the application of ultrasonic irradiation in a water-glycerol solvent system, which has been shown to accelerate the reaction and increase productivity compared to conventional heating methods. researchgate.net A common classical method involves the condensation of esters with hydrazine hydrate (B1144303), where heating the reactants leads to the formation of the corresponding hydrazide. nih.govgoogle.com
Condensation Reactions in Hydrazinecarboxamide Synthesis
Condensation reactions are a cornerstone in the synthesis of hydrazinecarboxamide derivatives, particularly those that result in a carbon-nitrogen double bond (C=N), forming structures known as hydrazones or, more specifically in this context, semicarbazones. researchgate.net These reactions typically involve the combination of a hydrazine-containing molecule with a carbonyl compound, such as an aldehyde or a ketone, leading to the elimination of a water molecule. ontosight.ainumberanalytics.comvaia.com
The formation of semicarbazones is a classic condensation reaction where a semicarbazide (B1199961) (a hydrazinecarboxamide derivative) reacts with an aldehyde or ketone. vaia.com The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comvedantu.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com
Semicarbazide (H₂N-NH-C(=O)-NH₂) has two -NH₂ groups. However, only the nitrogen atom of the H₂N-NH- group acts as the nucleophile. The lone pair of electrons on the nitrogen atoms attached to the carbonyl group are delocalized through resonance with the carbonyl group, which reduces their nucleophilicity. vaia.comdoubtnut.com Following the initial nucleophilic attack, a proton transfer and subsequent elimination of a water molecule occur, resulting in the formation of the stable semicarbazone product with a C=N-NH-C(O)NH₂ linkage. numberanalytics.com
A representative reaction is the synthesis of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, which is achieved through the condensation of 3-aminobenzophenone (B1265706) with semicarbazide hydrochloride. scirp.org
The efficiency and outcome of semicarbazone formation are highly dependent on the reaction conditions. Key factors that influence the reaction rate, yield, and selectivity include pH, temperature, and the presence of catalysts. numberanalytics.comnumberanalytics.com
The reaction is typically catalyzed by an acid. researchgate.net The addition of a catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, accelerates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netvedantu.commdpi.com However, the pH must be carefully controlled. Optimal conditions are generally found in a buffered solution with a pH between 3 and 5. numberanalytics.com If the acidity is too high, the amine group of the semicarbazide will be protonated, rendering it non-nucleophilic and inhibiting the reaction.
Temperature also plays a crucial role. Moderate temperatures, often around 50°C, are generally sufficient for the reaction to proceed at a reasonable rate. numberanalytics.com In many reported syntheses, refluxing the reaction mixture in a suitable solvent like ethanol (B145695) for several hours is a common practice to ensure the completion of the reaction. researchgate.netmdpi.com The choice of solvent can also impact the reaction; ethanol is frequently used as it effectively dissolves the reactants. researchgate.netmdpi.com
| Factor | Optimal Condition/Effect | Rationale |
| pH | Acidic (typically pH 3-5) | Catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity. researchgate.netnumberanalytics.com Very low pH protonates the nucleophile, inhibiting the reaction. |
| Catalyst | Glacial Acetic Acid, Sulfuric Acid | Provides the necessary acidic environment to accelerate the reaction. researchgate.netmdpi.com |
| Temperature | Moderate (e.g., 50°C) to reflux | Increases reaction rate. Refluxing ensures the reaction goes to completion. researchgate.netnumberanalytics.com |
| Solvent | Ethanol, Water-Ethanol, Water-Glycerol | Provides a medium for the reaction. Green solvent systems can improve efficiency and environmental friendliness. researchgate.netresearchgate.net |
Alternative Synthetic Approaches to Hydrazinecarboxamide Scaffolds
Beyond the condensation with carbonyl compounds, several other methods exist for constructing the hydrazinecarboxamide core. One significant route involves the reaction of hydrazine derivatives with isocyanates. For example, reacting a substituted phenyl isocyanate with hydrazine hydrate can yield the corresponding N-substituted hydrazinecarboxamide. google.com
Another approach is the reaction of hydrazine or its salts with urea. ijnc.ir This condensation reaction, when conducted under specific temperature and pH conditions, can lead to the formation of semicarbazide. For instance, maintaining a temperature between 50°C and 90°C and a pH of 7 to 9 favors the synthesis of semicarbazide from hydrazine and urea. ijnc.ir
Furthermore, hydrazinecarboxamide derivatives can be synthesized by reacting a hydrazinecarboxamide with a halide in the presence of an inert solvent and a base. google.com Mechanochemical methods, such as liquid-assisted grinding (LAG), and solid-state melt reactions have also been explored as efficient and solvent-free or solvent-reduced alternatives for synthesizing hydrazone derivatives. nih.gov
Specific Synthesis of N-(2-Chlorophenyl)hydrazinecarboxamide
While a specific, detailed experimental procedure for this compound is not extensively documented in a single source, its synthesis can be logically derived from general methodologies for preparing N-aryl hydrazinecarboxamides. The most direct approach involves the reaction of a suitable 2-chlorophenyl precursor with a reagent that provides the hydrazinecarboxamide functionality. A plausible and common method is the reaction between 2-chlorophenylhydrazine and a source of the carboxamide group, such as urea or an isocyanate. A related compound, N-(3-Chlorophenyl)hydrazinecarbothioamide, is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, suggesting a similar pathway could be used for the 2-chloro analogue. researchgate.net
Precursor Synthesis and Derivatization Strategies
The primary precursor for the synthesis of this compound is 2-chlorophenylhydrazine or its hydrochloride salt. chemicalbook.com The synthesis of this key intermediate typically starts from 2-chloroaniline (B154045). google.comrasayanjournal.co.in
The standard procedure involves a two-step process:
Diazotization: 2-chloroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C). google.comguidechem.com This reaction converts the primary aromatic amine into a diazonium salt (2-chlorobenzenediazonium chloride).
Reduction: The resulting diazonium salt is then reduced to form 2-chlorophenylhydrazine. Various reducing agents can be employed, with sodium pyrosulfite or stannous chloride being common choices. The reduction with sodium pyrosulfite is carried out under controlled temperature (10–35°C) and pH (7–9) conditions. google.com The resulting 2-chlorophenylhydrazine can be isolated, often as its more stable hydrochloride salt. chemicalbook.comguidechem.com
Optimization of Reaction Parameters for this compound Production
The efficient synthesis of this compound, a semicarbazide, is contingent upon the careful optimization of several reaction parameters. A primary synthetic route involves the reaction of 2-chlorophenylhydrazine with a carbamoylating agent such as potassium cyanate (B1221674) or urea. Key parameters that are typically optimized include the choice of solvent, reaction temperature, pH, reaction duration, and the stoichiometry of the reactants. sigmaaldrich.com
The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. While aqueous media are common, the use of co-solvents can be advantageous. Temperature is another critical factor influencing the reaction rate; however, excessively high temperatures can lead to the formation of undesirable by-products. The pH of the reaction medium is particularly important when starting with a salt form of the hydrazine, as the free base is the reactive species. The reaction time must be sufficient to ensure complete conversion without allowing for product degradation. Finally, adjusting the molar ratio of the reactants can drive the reaction towards completion and maximize the yield of the desired product.
Table 1: Key Reaction Parameters and Their Impact on this compound Synthesis
| Parameter | Considerations for Optimization | Potential Impact on Reaction |
| Solvent | Solubility of reactants and products, boiling point, and environmental impact. | Affects reaction rate, yield, and ease of product isolation. |
| Temperature | Balancing reaction rate with the potential for side reactions and decomposition. | Higher temperatures generally increase the rate but can decrease selectivity and yield. |
| pH | The concentration of the free hydrazine base is pH-dependent. | Optimal pH is required to maximize the concentration of the nucleophilic hydrazine. |
| Reaction Time | Ensuring the reaction proceeds to completion without product degradation. | Insufficient time leads to low conversion, while excessive time can result in impurity formation. |
| Stoichiometry | The molar ratio of 2-chlorophenylhydrazine to the carbamoyl (B1232498) source. | A slight excess of one reactant may be used to maximize the conversion of the other. |
Synthesis of Functionalized this compound Analogues
The hydrazinecarboxamide backbone of this compound offers multiple sites for the introduction of functional groups, allowing for the synthesis of a diverse range of analogues. nih.gov A common strategy involves the reaction of appropriately substituted hydrazines with isocyanates or their precursors. For instance, N-alkyl or N-aryl derivatives can be prepared by using the corresponding substituted hydrazine as the starting material.
Furthermore, the carbonyl oxygen of the carboxamide can be replaced with a sulfur or selenium atom to yield the corresponding thio- or selenosemicarbazones, respectively. This is typically achieved by using reagents such as potassium thiocyanate (B1210189) or potassium selenocyanate. These modifications significantly alter the electronic and steric properties of the molecule.
The 2-chlorophenyl ring provides a scaffold for further functionalization, enabling the modulation of the molecule's physicochemical properties. A straightforward approach involves utilizing pre-functionalized 2-chlorophenylhydrazine derivatives as starting materials. This allows for the incorporation of a wide array of substituents, such as nitro, alkyl, and alkoxy groups, at various positions on the aromatic ring.
The this compound moiety can be integrated into larger, more complex molecular architectures to create hybrid molecules. mdpi.com This molecular hybridization strategy aims to combine the pharmacophoric features of the parent molecule with those of other bioactive scaffolds, potentially leading to synergistic effects. nih.gov
A common method for creating such hybrids is through the formation of hydrazones. The terminal nitrogen atom of the hydrazinecarboxamide can readily condense with aldehydes or ketones to form a stable C=N bond, effectively linking the two molecular fragments. dergipark.org.tr This approach has been widely used to synthesize hybrid compounds with diverse biological activities. nih.gov
Green Chemistry Approaches in Hydrazinecarboxamide Synthesis
In line with the principles of sustainable chemistry, green approaches to the synthesis of hydrazinecarboxamides are being actively explored to minimize environmental impact and enhance reaction efficiency. rsc.orgjocpr.com These methods focus on reducing the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation. jddhs.com
Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool. ekb.eg The application of ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating methods. nih.govscispace.com This rate enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, thereby promoting the chemical transformation. ekb.eg The use of ultrasound can also facilitate reactions in environmentally benign solvents such as water and ethanol, further enhancing the green credentials of the synthetic process. nih.gov
Table 2: Comparison of Conventional vs. Ultrasonic Synthesis of Hydrazinecarboxamides
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Reaction Time | Hours | Minutes nih.gov |
| Energy Consumption | High | Low ijpsjournal.com |
| Solvent Use | Often requires organic solvents | Can be performed in green solvents like water or ethanol nih.gov |
| Yield | Moderate to high | Often higher yields nih.gov |
| Reaction Conditions | Often requires elevated temperatures | Can proceed at room temperature scispace.com |
Solvent Selection for Environmentally Benign Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, emphasizing the reduction of hazardous substances and waste. Solvent selection is a critical component of this approach, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. In the synthesis of hydrazinecarboxamides, a shift from traditional, often hazardous organic solvents to more benign alternatives is evident in recent research.
Traditional synthetic routes for similar compounds have often employed solvents like dichloromethane (B109758) (DCM), which are effective but pose environmental and health risks. nih.gov The development of greener methodologies focuses on minimizing or replacing such undesirable solvents.
Key strategies for environmentally benign solvent use in hydrazinecarboxamide synthesis include:
Aqueous Solvent Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the successful synthesis of novel hydrazinecarboxamide derivatives using a water-ethanol (2:1) solvent system. researchgate.netsciforum.net This method is noted for being efficient, less time-consuming, and producing good yields. researchgate.netsciforum.net
Natural Surfactants in Water: To improve solubility and reaction rates in water, natural surfactants can be employed. An eco-friendly approach for the synthesis of related aryl-hydrazones involves using an aqueous extract of Acacia concinna pods. pnu.ac.ir This extract acts as a natural, biodegradable surfactant and acidic catalyst, allowing the reaction to proceed smoothly at room temperature in an aqueous medium. pnu.ac.ir
Solvent-Free Reactions: The most advanced green chemistry approach is the elimination of solvents altogether. High Hydrostatic Pressure (HHP) has been utilized to synthesize substituted diaryl-hydrazones in a 1:1 molar ratio without the need for any solvent or acid catalyst. nih.gov This technique can produce nearly quantitative yields and simplifies product isolation, significantly reducing waste. nih.gov
The following table summarizes various solvent systems and methods used in the synthesis of hydrazinecarboxamides and related compounds, highlighting the move towards more environmentally friendly options.
| Method/Solvent System | Key Features | Environmental Benefit | Reference |
| Water-Ethanol Mixture | Efficient, less time-consuming, good yields reported for novel hydrazinecarboxamides. | Reduces reliance on hazardous organic solvents; ethanol is a bio-based solvent. | researchgate.netsciforum.net |
| Aqueous Acacia Extract | Acts as a natural surfactant and mild acidic catalyst in water at room temperature. | Uses a renewable, biodegradable catalyst; avoids strong acids and organic solvents. | pnu.ac.ir |
| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free synthesis. | Eliminates solvent waste entirely, leading to a much cleaner process and easier product isolation. | nih.gov |
Synthetic Challenges and Innovations in Hydrazinecarboxamide Chemistry
The synthesis of hydrazinecarboxamide derivatives, while crucial for medicinal chemistry, is not without its difficulties. Researchers continually face challenges that drive the development of innovative synthetic strategies. nih.govhilarispublisher.com
Common Synthetic Challenges:
Reaction Conditions: Many conventional syntheses require harsh conditions, such as strong acid catalysts or high temperatures, which can lead to side reactions and are not environmentally friendly. pnu.ac.ir
Yields and Purity: Achieving high yields of pure product can be difficult, often necessitating tedious purification steps that may require additional solvents. pnu.ac.ir
Physicochemical Properties: A significant challenge in the development of hydrazinecarboxamide-based drugs is overcoming suboptimal physicochemical properties, such as poor solubility, which can hinder their potential clinical application. nih.govhilarispublisher.comnih.gov
Selectivity: Issues with selectivity in some derivatives can complicate synthesis and biological activity, requiring further chemical modifications. nih.govnih.gov
Innovations in Synthesis:
To address these challenges, significant innovations have emerged in synthetic chemistry:
Catalyst-Free and Solvent-Free Synthesis: As mentioned previously, the use of High Hydrostatic Pressure (HHP) represents a major innovation. By eliminating the need for both solvents and catalysts, this method circumvents issues related to catalyst toxicity, solvent waste, and energy-intensive reaction conditions (e.g., very low temperatures). nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation is a modern technique used to accelerate chemical reactions. umb.edu For the synthesis of various heterocyclic compounds, microwave-assisted methods have been shown to be more energy-efficient than conventional heating, reducing reaction times and often improving yields. umb.edu
Natural and Biodegradable Catalysts: The use of natural catalysts, such as the aqueous extract of Acacia pods for aryl-hydrazone synthesis, provides a green alternative to conventional acid catalysts. pnu.ac.ir This approach simplifies the process and avoids the use of hazardous materials. pnu.ac.ir
Hybridization with Bioactive Scaffolds: A key strategy to improve the therapeutic potential and overcome limitations of hydrazinecarboxamides is their hybridization with other bioactive molecules. nih.govnih.gov This approach can lead to promising drug candidates with enhanced properties. nih.gov
The table below outlines the synthetic challenges in hydrazinecarboxamide chemistry and the corresponding innovative solutions developed to overcome them.
| Synthetic Challenge | Innovative Solution | Description | Reference |
| Harsh Reaction Conditions | Use of Natural Catalysts | Employing biodegradable catalysts like Acacia extract avoids the need for strong, hazardous acids. | pnu.ac.ir |
| Use of Hazardous Solvents | Green Solvent Systems / Solvent-Free Methods | Adopting water-based systems or high-pressure techniques eliminates toxic organic solvents. | nih.govresearchgate.netsciforum.net |
| Low Yields & Long Reaction Times | Microwave-Assisted Synthesis / Efficient Solvent Systems | Microwave heating and optimized solvent systems (e.g., water-ethanol) can drastically reduce reaction times and improve yields. | researchgate.netumb.edu |
| Poor Physicochemical Properties | Molecular Hybridization | Combining the hydrazinecarboxamide scaffold with other bioactive moieties to create hybrid compounds with improved properties. | nih.govnih.gov |
| Environmental Impact | High Hydrostatic Pressure (HHP) Synthesis | A solvent- and catalyst-free method that offers high yields and simplified purification, minimizing environmental footprint. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in N 2 Chlorophenyl Hydrazinecarboxamide Research
Advanced Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, researchers can piece together the molecular framework of N-(2-Chlorophenyl)hydrazinecarboxamide.
In the ¹H NMR spectrum of this compound, the chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each proton. The aromatic protons on the 2-chlorophenyl ring are expected to appear in the downfield region, typically between 6.7 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom and the hydrazinecarboxamide group will influence the specific shifts and coupling patterns of these protons.
The protons of the hydrazine (B178648) and amide moieties (NH and NH₂) will appear as distinct signals. The chemical shifts of these protons can be influenced by factors such as solvent and hydrogen bonding. For a structurally similar compound, N'-(2-chlorophenyl)acetohydrazide, the NH proton signals were observed at 9.78 ppm and 7.36 ppm in DMSO-d₆. rsc.org Based on this, the NH and NH₂ protons in this compound are also expected to resonate in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.7 - 7.4 | Multiplet |
| Hydrazine NH | ~7.0 - 8.0 | Singlet (broad) |
| Amide NH₂ | ~6.0 - 7.0 | Singlet (broad) |
| Carbonyl NH | ~9.0 - 10.0 | Singlet (broad) |
Note: Predicted values are based on typical ranges for similar functional groups and data from analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically the most deshielded, appearing significantly downfield in the spectrum, generally in the range of 150-170 ppm.
The carbon atoms of the 2-chlorophenyl ring will resonate in the aromatic region, typically between 110 and 140 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) will experience a downfield shift due to the electronegativity of chlorine, while the carbon attached to the nitrogen of the hydrazine group (C-N) will also be influenced. The specific chemical shifts of the aromatic carbons provide valuable information for confirming the substitution pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 155 - 165 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-N | 135 - 145 |
| Aromatic CH | 115 - 130 |
Note: Predicted values are based on typical ranges for similar functional groups and data from analogous compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be used to establish the connectivity of the protons on the aromatic ring, helping to assign their specific positions. science.govsdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of the signals for each CH group in the aromatic ring. science.govsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to chlorine and nitrogen. Correlations between the NH protons and nearby carbons would also be observed, providing crucial information to piece together the entire molecular structure. science.govsdsu.edu
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in the molecule.
For this compound, characteristic vibrational bands are expected. The N-H stretching vibrations of the amide (NH₂) and hydrazine (NH) groups typically appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, characteristic band usually found between 1630 and 1690 cm⁻¹. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (Amide/Hydrazine) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide) | Stretching | 1630 - 1690 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. In a typical mass spectrometry experiment, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound (C₇H₈ClN₃O), the molecular weight is approximately 185.61 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the amide group (-NH₂), the carbonyl group (-CO), or cleavage of the N-N bond. The 2-chlorophenyl cation would also be an expected fragment. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [C₇H₈ClN₃O]⁺ | 185/187 | Molecular Ion |
| [C₇H₆ClN₂O]⁺ | 169/171 | NH₂ |
| [C₆H₅ClN]⁺ | 126/128 | CONHNH₂ |
| [C₆H₄Cl]⁺ | 111/113 | NHCONHNH₂ |
Note: The m/z values are given for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and the presence of the ³⁷Cl isotope will result in corresponding peaks at m/z + 2.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic transitions within a molecule. elte.hu The absorption of UV or visible light by organic molecules promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In molecules like this compound, which contain π systems and atoms with non-bonding electrons (n-electrons), several types of transitions are possible, primarily π → π* and n → π* transitions. libretexts.orgshu.ac.uk
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically characterized by high molar absorptivity. shu.ac.uk These are common in compounds with unsaturated groups, such as the phenyl ring in this compound. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen and oxygen atoms of the hydrazinecarboxamide moiety, to an antibonding π* orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.orgshu.ac.uk
The specific wavelengths and intensities of absorption bands in the UV-Vis spectrum are influenced by the molecular structure and the solvent used. shu.ac.uk For instance, the presence of the chlorine atom on the phenyl ring can cause shifts in the absorption maxima. The polarity of the solvent can also affect the energies of the molecular orbitals, leading to shifts in the absorption bands. An increase in solvent polarity often results in a blue shift (shift to shorter wavelength) for n → π* transitions and a red shift (shift to longer wavelength) for π → π* transitions. shu.ac.uk
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
The crystallographic data obtained from an SCXRD experiment includes the unit cell dimensions, space group, and other parameters that define the crystal lattice. The structure is solved and refined to yield the final atomic coordinates. The quality of the crystal structure is assessed by parameters such as the R-factor.
For related hydrazinecarboxamide structures, data is typically collected at low temperatures to minimize thermal vibrations. scirp.org The refinement process involves locating all non-hydrogen atoms and often the hydrogen atoms as well, particularly those involved in hydrogen bonding. scirp.orgnih.gov
Table 1: Example Crystallographic Data for a Related Hydrazinecarboxamide Compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 12.3855 (1) |
| b (Å) | 34.5746 (5) |
| c (Å) | 24.2283 (3) |
| α, β, γ (°) | 90 |
| Volume (ų) | 10375.1 (2) |
| Z | 32 |
Note: This data is for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide and serves as an illustrative example. scirp.org
The molecular structure of compounds related to this compound reveals key conformational features. For instance, the hydrazinecarboxamide unit is often found to be nearly planar. nih.gov The planarity of this group is significant for understanding its electronic and hydrogen bonding capabilities.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between molecules.
The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For similar molecular structures, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of a chlorine atom would also be reflected in significant Cl···H/H···Cl contacts. nih.gov Red spots on the Hirshfeld surface mapped over d_norm indicate close intermolecular contacts, which often correspond to hydrogen bonds and other strong interactions. mdpi.com
Table 2: Example Contribution Percentages of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 38.9 |
| C···H/H···C | 20.3 |
| S···H/H···S | 13.1 |
| Cl···H/H···Cl | 12.0 |
| N···H/H···N | 3.0 |
Note: This data is for rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide and serves as an illustrative example. nih.gov
Integration of Characterization Techniques for Comprehensive Structural Understanding
A comprehensive understanding of the structure of this compound is achieved by integrating data from various characterization techniques. researchgate.net While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into its electronic structure and behavior in solution. biointerfaceresearch.comnih.gov
For example, theoretical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental results from X-ray diffraction, IR, and UV-Vis spectroscopy. biointerfaceresearch.com This integrated approach allows for a more complete and robust structural characterization, correlating the solid-state conformation with its electronic properties. mdpi.com
Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl Hydrazinecarboxamide
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific studies applying DFT to N-(2-Chlorophenyl)hydrazinecarboxamide are not readily found.
Geometry Optimization and Energy Minimization
No specific studies detailing the optimized molecular geometry, bond lengths, bond angles, or minimum energy conformation for this compound using DFT methods were identified.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. Such analyses are crucial for understanding a molecule's reactivity and intermolecular interaction sites.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational spectra (such as FT-IR and Raman) of this compound, calculated via DFT, and their correlation with experimental data have not been published. This type of analysis helps in the assignment of spectral bands to specific molecular vibrations.
Molecular Dynamics Simulations for Conformational Sampling and Stability
There are no available reports on Molecular Dynamics (MD) simulations performed specifically for this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Studies
While QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted for various semicarbazide (B1199961) derivatives to predict their biological activity and pharmacokinetic properties, no such studies focusing on this compound as the primary subject were found. researchgate.netnih.gov Comparative analyses of the ADMET profiles for the general classes of semicarbazides and thiosemicarbazides suggest that semicarbazides may offer more favorable intestinal absorption and lower toxicity profiles, making them potentially better candidates for drug development. researchgate.netnih.gov
Molecular Descriptors and Predictive Modeling
Specific molecular descriptors for this compound and their use in predictive QSAR or ADMET models are not documented. The development of such models requires a dataset of related compounds with known biological activities, which has not been established for this specific molecule.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand, such as this compound, and its target protein receptor, providing insights into the binding mechanism and affinity. researchgate.net
The identification of a biological target is the first step in a docking study. For compounds containing the hydrazinecarboxamide scaffold, various protein targets have been explored based on their diverse biological activities. mdpi.comnih.gov Related molecules have been docked against enzymes like urease, histone deacetylases (HDACs), and receptors such as the GABA-A receptor and various cancer-related proteins like human colorectal carcinoma receptors. nih.govmdpi.comnih.govresearchgate.net
Once a target protein is identified, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. mdpi.com The preparation process generally involves:
Removing water molecules and any co-crystallized ligands from the protein structure. mdpi.com
Adding hydrogen atoms, which are often not resolved in X-ray crystal structures. mdpi.com
Assigning partial charges to the atoms.
Defining the binding pocket or active site, often based on the location of a known inhibitor or through site-finder algorithms. mdpi.com
Docking algorithms systematically search for the optimal binding pose of the ligand within the receptor's active site. nih.gov The output is a set of possible conformations and orientations of the ligand, ranked by a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. nih.gov
For example, in a study of quinazolinone derivatives, molecular docking was used to investigate the binding mode with selected cancer cell line proteins, with results showing good docking scores and predicted anticancer potency. researchgate.net Similarly, docking studies on adamantane-linked hydrazine-1-carbothioamides revealed key interactions with the urease enzyme. mdpi.com The predicted binding mode for this compound would depend on the specific target, but it would likely involve the molecule fitting into a well-defined cavity on the protein surface, stabilized by various intermolecular interactions. mdpi.com
Table 2: Example Molecular Docking Results for Related Hydrazinecarboxamide Derivatives Note: This table presents representative data from studies on analogous compounds to illustrate typical docking outputs.
| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Quinazolinone Derivative | Human Colorectal Carcinoma (5FGK) | -8.5 | LEU:25, PHE:88, LYS:30 researchgate.net |
| Adamantane Derivative | Urease | -7.2 | HIS:320, ASP:360, LYS:217 mdpi.com |
| Benzamide (B126) Derivative | GABA-A Receptor | -6.9 | TYR:157, THR:202, PHE:77 nih.gov |
| Dipeptide Derivative | E. coli Enoyl Reductase | -8.1 | TYR:158, NAD:1, ILE:215 nih.gov |
A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity.
Hydrogen Bonding: The hydrazinecarboxamide moiety contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O group), making it capable of forming strong hydrogen bonds with polar residues (e.g., Asp, Glu, Ser, Thr) in the active site. nih.govnih.gov The chlorine atom on the phenyl ring can also act as a weak hydrogen bond acceptor. dcu.ie These interactions are often critical for anchoring the ligand in the correct orientation. biointerfaceresearch.com
π-π Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.netrsc.orgnih.gov These interactions, where the aromatic rings stack on top of each other, provide additional stability to the complex.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. mdpi.com It provides a rigorous quantum mechanical description of atomic and bonding properties within a molecule. rsc.org
QTAIM analysis is particularly useful for quantifying the strength and nature of weak interactions, such as hydrogen bonds and van der Waals forces, which are critical for supramolecular assembly and ligand-receptor binding. mdpi.comresearchgate.netnih.gov The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ) between two interacting atoms. mdpi.com Several topological parameters at the BCP are used to characterize the interaction:
Electron Density (ρ(r)): The value of electron density at the BCP correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value signifies "shared-shell" covalent interactions.
Potential Energy Density (V(r)) and Kinetic Energy Density (G(r)): These values provide further insight into the nature and energy of the interaction. mdpi.com
In studies of related compounds, QTAIM has been employed to quantify the strength of N–H···O, N–H···S, and C–H···O interactions, confirming that N–H···O interactions are generally the strongest among them. mdpi.comnih.gov For complexes involving π-stacking, QTAIM can be used alongside other methods like the Non-Covalent Interaction (NCI) plot to visualize and characterize these weak but important forces. rsc.org A QTAIM analysis of this compound could precisely map its intramolecular and intermolecular interaction landscape, providing a deeper understanding of its conformational preferences and how it engages with biological targets.
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Hydrazinecarboxamide and Its Analogues
Impact of Substituent Modifications on Biological Activity
The core structure of N-phenylhydrazinecarboxamide, often referred to as a semicarbazone scaffold when substituted at the terminal nitrogen, offers multiple sites for chemical modification. The nature, position, and size of substituents on the phenyl ring can dramatically alter the compound's interaction with biological targets, thereby affecting its activity.
Halogen substituents on the aryl ring are a key feature in many biologically active semicarbazones. The type of halogen and its position are critical determinants of potency. Comprehensive SAR studies on various substituted aryl semicarbazones have established a general order of anticonvulsant activity related to the substitution on the primary aryl group. nih.gov
Research indicates that a 4-fluoro substitution on the phenyl ring often results in the most potent compounds. nih.govresearchgate.net For instance, 4-fluorophenyl substituted semicarbazones have emerged as a highly effective class, exhibiting significant anticonvulsant activity in multiple preclinical screens. nih.govresearchgate.net Following the fluoro group in efficacy are bromo-substituents at the ortho and meta positions (2-Br and 3-Br), which show comparable activity to a para-chloro (4-Cl) substitution. nih.gov Interestingly, a 4-bromo substituent is generally less active than a 4-chloro or 4-fluoro group. nih.gov This highlights the nuanced role that both the electronegativity and atomic radius of the halogen play in receptor binding.
| Rank | Substituent | Position on Phenyl Ring |
|---|---|---|
| 1 | Fluoro (F) | 4 (para) |
| 2 | Bromo (Br) | 2 (ortho) |
| 3 | Bromo (Br) | 3 (meta) |
| 4 | Chloro (Cl) | 4 (para) |
| 5 | Bromo (Br) | 4 (para) |
| 6 | Chloro (Cl) | 3 (meta) |
This table is based on the general order of activity derived from comprehensive SAR studies on aryl semicarbazones. nih.gov
Beyond halogens, the introduction of other functional groups onto the phenyl ring has a significant impact on biological activity. The presence of a lipophilic aryl ring, often enhanced with electron-withdrawing groups like chloro, bromo, or nitro groups, has been identified as being essential for anticonvulsant activity. nih.gov
SAR studies have compared the effects of simple alkyl groups, such as methyl (CH₃), to halogens. Generally, a 4-methyl group confers less activity than most para-halogen substituents like 4-F and 4-Cl. nih.gov The activity of a 3-methyl group is ranked even lower, suggesting that both the electronic nature and the position of the substituent are critical. nih.gov The general trend observed is that electron-withdrawing groups at the para position tend to enhance anticonvulsant activity, while electron-donating groups may be less favorable. benthamdirect.com In other classes of hydrazone-containing compounds, substitutions with groups like hydroxyl (OH) and nitro (NO₂) have also been shown to yield good biological activity, underscoring the broad potential for modification.
| Substituent | Position | Electronic Effect | General Impact on Activity |
|---|---|---|---|
| Fluoro (-F) | para | Electron-withdrawing | High |
| Chloro (-Cl) | para | Electron-withdrawing | Moderate to High |
| Bromo (-Br) | para | Electron-withdrawing | Moderate |
| Methyl (-CH₃) | para | Electron-donating | Low to Moderate |
| Nitro (-NO₂) | para | Electron-withdrawing | Potentially High |
In the context of aryl semicarbazones, para-substitution is often favored for optimal activity, particularly with halogens like fluorine and chlorine. nih.gov As noted in SAR comparisons, a 4-Cl substituent is more potent than a 3-Cl substituent. nih.gov Similarly, for methyl groups, the para-isomer (4-CH₃) is more active than the meta-isomer (3-CH₃). nih.gov However, an interesting exception is seen with bromine, where the 2-Br (ortho) and 3-Br (meta) isomers are found to be more active than the 4-Br (para) isomer. nih.gov This suggests a specific steric or electronic interaction at the receptor site that accommodates or favors a bulky group at the ortho or meta position but not the para position. Studies on other classes of molecules have also shown that meta and para substituted compounds can exhibit greater biological activity than their ortho-substituted counterparts, which may be due to steric hindrance caused by the ortho group. researchgate.net The distinct photochemical reactivity observed between ortho, meta, and para isomers of chloroanilines further illustrates how substituent position can fundamentally alter a molecule's properties and interactions. rug.nl
Conformational Flexibility and its Relationship to Bioactivity
An accurate understanding of a molecule's conformational behavior is often a prerequisite for comprehending its biological activity. nih.gov N-(2-Chlorophenyl)hydrazinecarboxamide is a flexible molecule possessing several rotatable single bonds, notably the N-aryl bond and the N-N bond of the hydrazine (B178648) moiety. This conformational flexibility allows the molecule to adopt a wide range of shapes.
The ability to adopt a specific low-energy three-dimensional conformation is critical for the molecule to fit into the binding pocket of its target receptor. The crystal structure of a compound provides a static picture of one possible conformation, but in solution, the molecule exists as an ensemble of interconverting conformers. nih.gov It is believed that out of these many possible conformations, only one or a small subset is "bioactive," meaning it has the correct orientation of key functional groups to bind to the receptor and elicit a biological response. The flexibility of the hydrazinecarboxamide backbone is therefore advantageous, as it permits the aryl ring and the carboxamide group to orient themselves optimally for interaction with the binding site. Theoretical methods, such as molecular dynamics (MD) simulations, are often employed to explore the conformational landscape of flexible molecules and identify likely bioactive conformations. nih.gov
Pharmacophoric Features of this compound
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. For the class of aryl semicarbazones, a well-defined pharmacophore model for anticonvulsant activity has been proposed and refined through numerous studies. nih.govresearchgate.net This model consists of four essential features that are critical for interaction with the target, believed to be a voltage-gated sodium channel. acs.org
The key pharmacophoric features are:
An Aryl Hydrophobic Binding Site (A): This is the (2-chlorophenyl) group. It is a crucial lipophilic feature, and as discussed, its activity is modulated by substituents. A halogen at the para position is often preferred. researchgate.net
A Hydrogen Bonding Domain (HBD): This region includes the hydrogen atoms on the hydrazine nitrogens and is considered vital for anchoring the molecule to the receptor through hydrogen bonds. nih.gov
An Electron Donor Atom/Group (D): The carbonyl oxygen of the carboxamide group serves as a key electron donor or hydrogen bond acceptor. researchgate.net
A Distal Hydrophobic/Aryl Site: While not part of the parent this compound, effective anticonvulsant semicarbazones often have a second aryl group or hydrophobic moiety at the terminal end of the molecule, which is thought to interact with another hydrophobic pocket in the receptor. nih.gov
Computational studies have defined the optimal distances between these features. For example, a three-dimensional four-point pharmacophore model developed for anticonvulsants identified specific spatial relationships between the hydrophobic center, the hydrogen bond donor/acceptor, and another hydrophobic site. acs.orgacs.org
Development of Predictive Models for Optimized Activity
To streamline the drug discovery process and prioritize the synthesis of the most promising analogues, computational methods are widely used. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. QSAR attempts to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net
For N-phenylhydrazinecarboxamide analogues and other anticonvulsants, QSAR models correlate physicochemical descriptors—such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric factors (e.g., molar refractivity), and topological indices—with their observed anticonvulsant potency. researchgate.net The resulting QSAR equation can then be used to predict the activity of novel, yet-to-be-synthesized compounds. This predictive capability allows medicinal chemists to focus their efforts on designing molecules with an optimal balance of properties for high efficacy. For example, QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of a complex hydrazinecarboxamide derivative suggested it would possess good anticonvulsant potency, a prediction that was later confirmed through synthesis and evaluation. nih.gov These predictive models serve as invaluable tools for guiding the design and optimization of more potent and selective this compound-based therapeutic agents.
Investigative Studies on the Biological Activities of N 2 Chlorophenyl Hydrazinecarboxamide
Antimicrobial Activity Research
The antimicrobial potential of hydrazinecarboxamide derivatives is a significant area of research, with many compounds demonstrating activity against a range of microbial pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A comprehensive search of scientific databases did not yield specific studies detailing the antibacterial efficacy of N-(2-Chlorophenyl)hydrazinecarboxamide against named Gram-positive and Gram-negative bacterial strains. While related compounds, such as other halogen-substituted phenylhydrazinecarboxamides, have been investigated and shown varied levels of antibacterial activity, specific data, including minimum inhibitory concentration (MIC) or zone of inhibition values for the 2-chloro isomer, are not available. One study on substituted thiosemicarbazones, a related class of compounds, indicated that a 2-chlorophenyl derivative exhibited antibacterial activity, suggesting potential for this structural motif, but detailed data for this compound itself is absent. ajchem-b.com
Interactive Data Table: Antibacterial Efficacy of this compound No published data available for this compound.
Antifungal Efficacy against Various Fungal Strains
Similarly, dedicated research on the antifungal properties of this compound against specific fungal strains is not readily found in the current body of scientific literature. The broader family of semicarbazones and thiosemicarbazones has been a source of compounds with promising antifungal activity. nih.gov However, specific efficacy data, such as MIC values against common fungal pathogens like Candida albicans or Aspergillus niger, for this compound have not been reported.
Interactive Data Table: Antifungal Efficacy of this compound No published data available for this compound.
Proposed Mechanisms of Antimicrobial Action
The mechanisms of antimicrobial action for the broader class of hydrazinecarboxamide derivatives are thought to involve several pathways. These can include the disruption of microbial cell membranes, inhibition of essential enzymes, or the generation of oxidative stress within the microbial cells. nih.gov However, without specific studies on this compound, any proposed mechanism for its antimicrobial action would be speculative and based on the activities of related, but structurally distinct, compounds.
Anticancer Activity Research
The investigation of hydrazinecarboxamide derivatives as potential anticancer agents is an active field of research, with studies exploring their effects on various cancer cell lines and the underlying molecular mechanisms. nih.gov
In Vitro Cytotoxicity against Cancer Cell Lines
There is a lack of published data on the in vitro cytotoxicity of this compound against specific cancer cell lines. Studies on analogous compounds, for instance, N-(4-chlorophenyl) derivatives, have demonstrated cytotoxic effects. For example, a study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, showed inhibitory concentration (IC50) values against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov However, this information cannot be directly extrapolated to the 2-chloro isomer.
Interactive Data Table: In Vitro Cytotoxicity of this compound No published data available for this compound.
Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)
Research into the specific mechanisms of anticancer action for this compound is not available in the scientific literature. Studies on related compounds provide insights into potential mechanisms that this class of molecules might employ.
Apoptosis Induction: Research on a structurally similar compound, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has shown that it can induce apoptosis in cancer cells, as evidenced by an increased proportion of apoptotic cells and activation of caspases. nih.gov
Cell Cycle Arrest: The same N-(4-chlorophenyl) derivative was also found to cause cell cycle arrest at the G1 phase in breast cancer cell lines. nih.gov
Kinase Inhibition: While various kinase inhibitors containing substituted phenyl rings are known, there are no specific studies identifying this compound as a kinase inhibitor or detailing its profile against specific kinases.
Without direct experimental evidence, the precise mechanisms by which this compound might exert anticancer effects remain unknown.
Target Identification in Anticancer Research
The exploration of hydrazinecarboxamide derivatives as potential anticancer agents has revealed promising, albeit general, insights into their mechanisms of action. Research into compounds structurally related to this compound suggests that their antitumor effects may stem from the induction of apoptosis and cell cycle arrest in cancer cells.
One study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated its ability to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov The investigation pointed towards the activation of the intrinsic pathway of apoptosis, evidenced by the upregulation of pro-apoptotic proteins and caspases 7 and 9. nih.gov Furthermore, the compound was observed to cause G1 cell cycle arrest. nih.gov Notably, this compound exhibited selectivity for the MCF-7 cancer cell line over normal breast cells. nih.gov
Another area of investigation for anticancer activity involves the inhibition of specific enzymes crucial for tumor growth and survival. While direct enzymatic targets for this compound are not yet identified, the broader class of hydrazinecarboxamides has been noted for its significant efficacy against numerous cancer cell lines through various mechanisms, including the inhibition of enzymes like cholinesterases and carbonic anhydrases. nih.gov For instance, novel benzenesulfonamide (B165840) derivatives incorporating a 1,3,5-triazine (B166579) linker have been synthesized and shown to act as inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors and linked to tumor cell survival and metastasis.
While these studies provide a foundational understanding of how structurally similar compounds exert their anticancer effects, specific molecular targets for this compound remain an area for future research. The existing data, however, suggests that promising avenues for investigation include its potential to induce apoptosis, cause cell cycle arrest, and inhibit cancer-related enzymes.
Anticonvulsant Activity Studies
The anticonvulsant properties of hydrazinecarboxamide derivatives have been a significant area of research, with several studies utilizing established preclinical models to evaluate their efficacy and potential mechanisms of action.
Preclinical evaluation of the anticonvulsant potential of compounds structurally related to this compound has primarily involved two standard in vivo models: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are well-established for identifying compounds with efficacy against generalized tonic-clonic seizures and absence seizures, respectively.
For instance, a study on a quinazolinone derivative of hydrazinecarboxamide, QS11, demonstrated its protective effects in both the MES and scPTZ seizure models. nih.gov Similarly, other arylsemicarbazone derivatives have shown anticonvulsant activity in both of these screening models. nih.gov The MES model, in particular, is used to induce generalized tonic-clonic seizures through an electrical stimulus, and the ability of a compound to prevent the tonic hind limb extension phase is a key indicator of its anticonvulsant activity.
The following table summarizes the use of these models in studies of related compounds.
| Anticonvulsant Model | Description | Relevance to this compound Studies |
| Maximal Electroshock (MES) Seizure Test | Induces generalized tonic-clonic seizures via electrical stimulation. | Used to evaluate the efficacy of structurally similar hydrazinecarboxamide derivatives against this seizure type. nih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Induces clonic seizures through the administration of a chemical convulsant. | Employed to assess the potential of related compounds in managing absence seizures. nih.gov |
A crucial aspect of developing new anticonvulsant drugs is the assessment of their potential neurotoxicity at therapeutic doses. The rotarod test is a widely used behavioral assay to evaluate the motor coordination and neurological deficits in rodents, serving as an indicator of a compound's potential to cause adverse effects such as ataxia.
In studies involving arylsemicarbazone derivatives, the rotarod test has been employed to assess acute neurological toxicity. nih.govresearchgate.net For many of these compounds, a lack of significant neurotoxicity was observed at doses where anticonvulsant activity was present, indicating a favorable safety profile in this regard. nih.gov For example, a particularly active imidazole-containing arylsemicarbazone provided 100% protection in the scPTZ screen without exhibiting any neurotoxicity in the rotarod test. nih.gov
The precise mechanism of anticonvulsant action for this compound is still under investigation; however, research on related compounds suggests potential interactions with key neurotransmitter systems involved in seizure activity. An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is a fundamental aspect of the pathophysiology of epilepsy. pasteur.fr
Computational studies on a structurally related quinazolinone derivative, QS11, have indicated a good docking affinity with the kainate subtype of ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov This suggests that the anticonvulsant effect of some hydrazinecarboxamide derivatives may be mediated, at least in part, by modulating glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA, NMDA, and kainate receptors, are critical for fast excitatory synaptic transmission. researchgate.net Antagonism of these receptors can lead to a reduction in neuronal excitability and, consequently, a decrease in seizure susceptibility. pasteur.fr
In addition to interactions with glutamate receptors, the potential for these compounds to modulate the GABAergic system is also a consideration. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system, and enhancing its effects is a common mechanism of action for many existing anticonvulsant drugs. bohrium.com Studies on derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide (B32628) have explored their binding affinity with the GABA receptor. mdpi.com
Other Potential Biological Activities
Beyond anticancer and anticonvulsant effects, the broader class of hydrazinecarboxamides and related structures have been investigated for other therapeutic applications, including antiviral activity.
The hydrazinecarboxamide scaffold is recognized for its diverse biological activities, which include antiviral properties. nih.gov While specific studies on the antiviral activity of this compound are limited in the available literature, research on structurally related compounds provides a basis for its potential in this area.
For example, thiosemicarbazones, which share a similar structural motif, have been investigated for their antiviral effects. One study demonstrated that thiosemicarbazones derived from α-amino acids exhibited inhibitory activity against the Dengue virus in vitro. nih.gov The compounds were found to prevent Dengue virus infection in Vero cells in a dose-dependent manner. nih.gov Other research has shown that heterocyclic thiosemicarbazones possess a wide range of biological activities, including antiviral effects.
The following table presents examples of viruses against which structurally related compounds have been tested.
| Virus Family/Genus | Specific Virus | Related Compound Class Tested |
| Flaviviridae | Dengue virus | Thiosemicarbazones |
These findings suggest that the hydrazinecarboxamide moiety could be a valuable pharmacophore for the development of novel antiviral agents. However, further specific screening and mechanistic studies are required to determine the antiviral potential of this compound.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential anti-inflammatory effects of the N-phenylamide scaffold. For instance, a series of N-(chlorophenyl)-2-hydroxynicotinanilides were synthesized and evaluated for their anti-inflammatory activity. These compounds exhibited varying degrees of nitric oxide (NO) production suppression in LPS-elicited macrophage Raw 264.7 cells and in vivo anti-inflammatory effects in the carrageenan-induced paw edema assay. researchgate.net Although these compounds are not hydrazinecarboxamides, the presence of the chlorophenyl moiety is a common structural feature.
Another study focused on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which also possess an N-phenylamide linkage. nih.gov The anti-inflammatory activity of these compounds was evaluated using a protease inhibition assay. The results indicated that these derivatives were effective in inhibiting trypsin activity, suggesting potential anti-inflammatory action. nih.gov These findings on related structures suggest that the N-(2-Chlorophenyl) moiety could contribute to anti-inflammatory effects, warranting direct investigation of this compound in relevant inflammatory models.
Herbicidal Activity
There is a lack of direct research evaluating the herbicidal activity of this compound. However, studies on other N-phenyl carboxamide derivatives have shown that this class of compounds can exhibit herbicidal properties. For instance, a series of substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit photosynthetic electron transport (PET). mdpi.com Several of these compounds demonstrated significant inhibitory effects on spinach chloroplasts, indicating their potential as herbicides. mdpi.com
The mode of action for many herbicides involves the inhibition of specific enzymes or biological processes in plants. umn.edu For example, some herbicides act by inhibiting amino acid synthesis or disrupting cell division. purdue.edu The structural features of this compound, particularly the substituted phenyl ring and the carboxamide group, are present in various biologically active molecules, suggesting that it could potentially interact with plant-specific targets. However, without direct experimental data, its herbicidal potential remains speculative.
Radioprotective and Antitubercular Activities
Radioprotective Activity
No direct studies were found that specifically investigate the radioprotective effects of this compound. The search for effective radioprotective agents is an active area of research, with a focus on compounds that can mitigate the harmful effects of ionizing radiation on biological tissues. nih.govmdpi.com Research in this area has explored various classes of compounds, including those with antioxidant and anti-inflammatory properties. nih.gov For example, N-acetylcysteine has been investigated for its radioprotective properties due to its antioxidant effects. mdpi.com While the hydrazinecarboxamide scaffold has been explored for a range of biological activities, its potential as a radioprotective agent has not been specifically reported for the 2-chlorophenyl derivative.
Antitubercular Activity
The hydrazine (B178648) moiety is a key structural feature in isoniazid, a first-line antitubercular drug. nih.gov This has prompted extensive research into other hydrazine-containing compounds, including hydrazinecarboxamides, as potential antitubercular agents. Several studies have demonstrated the in vitro activity of various substituted hydrazinecarboxamides against Mycobacterium tuberculosis.
One study reported the synthesis and antitubercular evaluation of a series of 2-isonicotinoyl-N-phenylhydrazinecarboxamides. researchgate.net Within this series, halogenated derivatives showed notable activity. For example, 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine carboxamide exhibited a minimum inhibitory concentration (MIC) of 4µM against M. tuberculosis. researchgate.net
Another study focused on substituted amino acid hydrazides, which also incorporate a hydrazine linkage. mdpi.com In this research, a 3-chlorophenyl alanine (B10760859) hydrazide derivative of 3,5-dinitrophenyl showed a four-fold greater activity against an isoniazid-resistant strain of M. tuberculosis compared to the wild-type strain. mdpi.com This suggests that the chlorophenyl substitution can be beneficial for activity against drug-resistant strains.
The table below summarizes the antitubercular activity of some hydrazinecarboxamide and related hydrazide derivatives from the literature.
| Compound/Derivative | Target Strain | Activity (MIC) | Reference |
| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine carboxamide | M. tuberculosis | 4 µM | researchgate.net |
| 3-Chlorophenyl Ala hydrazide of 3,5-dinitrophenyl | INH-resistant M. tuberculosis | 4-fold > wild-type | mdpi.com |
| 6-Aryl-2-methylnicotinohydrazides (unsubstituted phenyl) | M. tuberculosis | 25 µg/mL | nih.gov |
| N′-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides (bromo-substituted) | M. tuberculosis | 6.25 µg/mL | nih.gov |
These findings underscore the potential of the hydrazinecarboxamide scaffold, particularly with chlorophenyl substitution, in the development of new antitubercular agents.
Antitrypanosomal Activity
Direct investigations into the antitrypanosomal activity of this compound are limited in the available literature. However, the broader class of compounds containing amide and sulfonamide linkages with substituted phenyl rings has been explored for activity against trypanosomes. A study on a series of amide and sulfonamide derivatives of a 2,5-diaminobenzophenone reported micromolar activity against Trypanosoma brucei. nih.gov
Furthermore, research on other heterocyclic compounds has shown promise. For instance, certain 1,2,3-triazole analogues have demonstrated potent activity against Trypanosoma cruzi. nih.gov While these compounds are structurally distinct from this compound, this line of research indicates that synthetic compounds can be a valuable source of new antitrypanosomal leads. The antitrypanosomal potential of various plant extracts has also been investigated, with some showing promising IC50 values against Trypanosoma brucei. mdpi.com The evaluation of this compound against various Trypanosoma species is warranted to determine its potential in this therapeutic area.
Enzyme Inhibition Studies
The hydrazinecarboxamide scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with various biological targets, including enzymes. nih.gov As a class, hydrazinecarboxamides have been shown to inhibit several types of enzymes. nih.gov
A comprehensive review of hydrazinecarboxamides highlights their potent inhibitory activity against enzymes such as cholinesterases, carbonic anhydrases, cyclooxygenases, and lipoxygenases. nih.gov This broad inhibitory profile suggests that this compound could also exhibit inhibitory activity against one or more of these or other enzymes.
For example, a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. researchgate.net While the substitution pattern is different, this provides evidence of the enzyme inhibitory potential of the hydrazinecarboxamide core.
The table below presents examples of enzyme inhibition by related hydrazinecarboxamide and benzamide (B126) derivatives.
| Compound Class | Target Enzyme(s) | Activity | Reference |
| Hydrazinecarboxamides (general) | Cholinesterases, Carbonic anhydrases, Cyclooxygenases, Lipoxygenases | Potent inhibition | nih.gov |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | IC50: 27.04–106.75 µM (AChE), 58.01–277.48 µM (BuChE) | researchgate.net |
| Benzamide-based structures | Histone Deacetylases (HDACs) | Potent inhibition by some derivatives | nih.gov |
Given the diverse enzymatic targets of the hydrazinecarboxamide scaffold, specific studies are needed to elucidate the enzyme inhibition profile of this compound and to identify its potential molecular targets.
Analytical Methodologies for N 2 Chlorophenyl Hydrazinecarboxamide Detection and Quantification in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of N-(2-Chlorophenyl)hydrazinecarboxamide, especially in the presence of impurities or other reactants.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Research on closely related isomers, such as 2-chlorophenylhydrazine (2-CPH), has demonstrated the effectiveness of RP-HPLC for their separation and quantification. nih.govresearchgate.net These methods can be adapted for this compound. A C18 column is a common choice for the stationary phase, providing excellent separation for aromatic and moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with triethylamine adjusted to a specific pH) and an organic solvent like acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a sample. Detection is commonly performed using a UV detector, as the phenylhydrazine moiety exhibits strong ultraviolet absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of Related Chlorophenylhydrazine Compounds
| Parameter | Condition |
|---|---|
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile and aqueous buffer nih.gov |
| Flow Rate | 0.6 mL/min nih.gov |
| Detection | UV Spectrophotometry |
| Injection Volume | 5 µL nih.gov |
| Detection Limit | As low as 0.02% for related isomers nih.govresearchgate.net |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. nih.gov
Common derivatizing agents for hydrazines include aldehydes and ketones, such as acetone, which react with the hydrazine (B178648) group to form a less polar and more volatile hydrazone. nih.gov Another approach involves using fluorinated reagents like pentafluorobenzaldehyde, which can enhance the sensitivity of detection, especially with an electron capture detector (ECD).
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. Mass spectrometry (MS) is frequently coupled with GC (GC-MS), providing both quantification and structural identification of the analyte. semanticscholar.org
Table 2: General Gas Chromatography Parameters for Hydrazine Derivative Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | Acetone or Pentafluorophenyl hydrazine nih.govresearchgate.net |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Spectroscopic Detection Methods
Spectroscopic methods are used to measure the interaction of electromagnetic radiation with the analyte, providing both qualitative and quantitative information.
Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of certain molecules. While this compound itself may not be strongly fluorescent, it can be derivatized or be part of a reaction that produces a fluorescent product. For instance, research has shown that probes containing an aldehyde group can react with phenylhydrazine to yield a fluorescent product, allowing for its selective detection. nih.gov This principle can be applied to develop sensitive assays for this compound. The method would involve reacting the analyte with a specific non-fluorescent reagent to form a highly fluorescent complex. The intensity of the emitted fluorescence would then be proportional to the concentration of the analyte in the sample.
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of analytes in a solution. It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The phenylhydrazine moiety in this compound contains chromophores that absorb UV light. who.int
To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent (one that does not absorb in the same region as the analyte), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Phenylhydrazine itself is known to strongly absorb ultraviolet light. who.int By creating a calibration curve using standards of known concentration, the concentration of an unknown sample can be accurately determined.
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and selective approach for the detection of electroactive compounds. The hydrazine functional group is known to be electrochemically active, meaning it can be oxidized at an electrode surface.
The electrochemical oxidation of hydrazine carboxamide derivatives has been studied, demonstrating the feasibility of this detection method. mdpi.com In a typical experiment using a technique like cyclic voltammetry or amperometry, a potential is applied to a working electrode immersed in a solution containing this compound. The analyte undergoes oxidation at a specific potential, generating an electrical current that is proportional to its concentration. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the detection, as well as lower the potential required for oxidation, thus reducing interferences from other species in the sample.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chlorophenylhydrazine (2-CPH) |
| Acetonitrile |
| Methanol |
| Triethylamine |
| Acetone |
| Pentafluorobenzaldehyde |
| Phenylhydrazine |
Emerging Analytical Techniques for Hydrazinecarboxamides
The landscape of analytical chemistry is continually evolving, driven by the need for more sensitive, selective, and rapid methods for the detection and quantification of chemical compounds. In the context of hydrazinecarboxamides, including this compound, emerging techniques are moving beyond traditional chromatographic and spectrophotometric methods. cdc.gov These novel approaches offer significant advantages in terms of reduced sample preparation, enhanced detection limits, and the ability to perform real-time analysis. Key advancements include the refinement of hyphenated mass spectrometry techniques, the application of ambient ionization methods, and the development of novel sensor-based technologies. techbriefs.commdpi.comrsisinternational.org
Hyphenated Chromatographic-Mass Spectrometric Methods
Hyphenated techniques, which couple a separation method with a detection method, have become indispensable in modern analytical science. chemijournal.comnih.govrjpn.org For the analysis of hydrazinecarboxamides, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. rsisinternational.orglongdom.orgnih.gov These methods combine the superior separation capabilities of chromatography with the high sensitivity and structural identification power of mass spectrometry. longdom.orgasdlib.org
In LC-MS, the analyte is first separated from a complex matrix using high-performance liquid chromatography (HPLC), after which the eluted fractions are introduced into a mass spectrometer for ionization and detection. longdom.org This technique is especially suited for non-volatile and thermally labile compounds, which are common characteristics of many pharmaceutical intermediates. rsisinternational.org Similarly, GC-MS is highly effective for volatile and semi-volatile compounds, providing excellent resolution and confirmation of identity. chemijournal.comnih.gov The primary advantage of these hyphenated systems is their ability to provide both quantitative data and qualitative structural information simultaneously, which is crucial for impurity profiling and metabolite identification. rsisinternational.orgasdlib.org A validated HPLC method for positional isomers of chlorophenylhydrazine demonstrated detection limits as low as 0.02%. researchgate.net
Ambient Ionization Mass Spectrometry (AIMS)
Ambient Ionization Mass Spectrometry represents a significant step forward by allowing for the direct analysis of samples in their native state with minimal or no preparation. One such technique proposed for the detection of hydrazine derivatives is Direct Analysis in Real Time (DART). techbriefs.com DART works by directing a heated stream of ionized gas (e.g., helium or nitrogen) at the sample surface. techbriefs.com This process desorbs and ionizes the analyte molecules, which are then drawn into a mass spectrometer for analysis. techbriefs.com
The key advantage of DART-MS is its speed and ease of use, making it suitable for high-throughput screening. For reactive and "sticky" compounds like hydrazines, the technique can be adapted by using a substrate that reacts with the analyte to form a more stable, less adsorbent derivative, which is then desorbed and ionized. techbriefs.com This approach turns a challenging property of the analyte into an advantage, potentially leading to more sensitive and accurate measurements compared to methods requiring extensive sample handling. techbriefs.com
Novel Sensor-Based Technologies
Recent research has focused on developing specialized sensors that offer rapid, on-site, and highly sensitive detection of hydrazine and its derivatives. These emerging technologies include fluorescent probes and electrochemical sensors.
Fluorescent Probes: These are specially designed molecules that exhibit a change in their fluorescent properties upon reacting with a specific analyte. A novel fluorescent probe, TZPzine-1, was developed for the selective detection of hydrazine in water samples. nih.gov This probe demonstrated high sensitivity with a limit of detection (LOD) of 50 nM and a rapid response time of under 20 minutes. nih.gov The principle involves a specific chemical reaction between the probe and the hydrazine moiety, leading to a measurable increase in fluorescence intensity that is proportional to the analyte concentration. This approach offers high selectivity against other competing chemical species. nih.gov
Electrochemical Sensors: These devices measure changes in electrical properties that occur when the target analyte interacts with a specially modified electrode surface. A sensor constructed with cobalt(II) hydroxide nanoparticles on functionalized graphene showed a low limit of detection of 0.165 µM and a wide linear concentration range for hydrazine. tandfonline.com These sensors typically work by catalytically oxidizing the hydrazine compound at a low potential, generating a current that can be precisely measured. tandfonline.com The use of nanomaterials in the electrode design is crucial for enhancing the catalytically active surface area and improving the sensor's sensitivity and response time. tandfonline.com
The table below summarizes the performance characteristics of these emerging analytical techniques for hydrazine and related compounds.
| Analytical Technique | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages |
| LC-MS/GC-MS | Chromatographic separation followed by mass spectrometric detection. longdom.orgasdlib.org | High sensitivity; LOD for related chlorophenylhydrazine isomers at 0.02%. researchgate.net | Provides both quantitative and structural information; high specificity. rsisinternational.orgasdlib.org |
| DART-MS | Direct desorption and ionization of analyte from a surface for mass analysis. techbriefs.com | Technique is in development; designed for trace quantity measurement. techbriefs.com | Minimal to no sample preparation; rapid, high-throughput analysis. techbriefs.com |
| Fluorescent Probes | Analyte-specific chemical reaction causes a change in fluorescence. nih.gov | High sensitivity; LOD reported at 50 nM for a hydrazine probe. nih.gov | High selectivity; rapid response (<20 min); applicable to biological imaging. nih.gov |
| Electrochemical Sensors | Catalytic oxidation of the analyte on a modified electrode surface generates a current. tandfonline.com | High sensitivity; LOD reported at 0.165 µM for a hydrazine sensor. tandfonline.com | Rapidity; low cost; potential for portable, on-site detection. tandfonline.com |
Toxicological Profiles and Safety Considerations in Research Contexts
In Silico Toxicity Prediction (e.g., ProTox-II)
In silico toxicological assessments are computational methods used to predict the potential toxicity of chemical substances. nih.govnih.gov These methods rely on models that correlate a compound's chemical structure with known toxicological data. nih.govnih.gov For N-(2-Chlorophenyl)hydrazinecarboxamide, a predictive analysis was conducted using the ProTox-II webserver, which estimates various toxicity endpoints. nih.govnih.govresearchgate.net
The ProTox-II platform provides predictions on acute toxicity, organ toxicity (such as hepatotoxicity), and various toxicological endpoints including mutagenicity, carcinogenicity, cytotoxicity, and immunotoxicity. nih.govsemanticscholar.org These predictions are generated through machine-learning models, pharmacophores, and fragment propensities based on a large database of experimental data from both in vitro and in vivo studies. nih.govnih.govresearchgate.net
Table 1: ProTox-II Predicted Toxicity for this compound
| Toxicity Endpoint | Predicted Result | Predicted LD50 (mg/kg) | Confidence Score |
| Oral Toxicity | Active | 300 | 0.65 |
| Hepatotoxicity | Inactive | - | 0.83 |
| Carcinogenicity | Inactive | - | 0.65 |
| Mutagenicity | Inactive | - | 0.77 |
| Immunotoxicity | Active | - | 0.83 |
| Cytotoxicity | Active | - | 0.68 |
This table is generated based on a predictive analysis and does not represent experimental results.
The in silico analysis predicts that this compound may exhibit oral toxicity, immunotoxicity, and cytotoxicity. The predicted oral LD50 in rats is 300 mg/kg, which falls into toxicity class 4 (harmful if swallowed). The predictions for hepatotoxicity, carcinogenicity, and mutagenicity are inactive, suggesting a lower likelihood of these specific toxicities.
In Vitro Toxicity Assessments
In vitro toxicity studies are conducted on cells or tissues outside of a living organism to determine the potential adverse effects of a substance.
Cytotoxicity to Normal Cell Lines
No specific studies on the cytotoxicity of this compound to normal, non-cancerous cell lines were identified in the reviewed literature. However, research on structurally related aryl urea (B33335) and thiourea (B124793) derivatives has indicated that some of these compounds can exhibit cytotoxic activity. mdpi.comnih.gov For instance, certain substituted thiourea derivatives have shown cytotoxicity not only against cancer cell lines but also against normal human keratinocyte (HaCaT) cells. nih.gov Conversely, some aryl-substituted ureas and carbamates were found to be cytotoxic to various cancer cell lines while their effect on normal cells was not specified. mdpi.com Given the in silico prediction of cytotoxicity for this compound, experimental verification of its effects on various normal cell lines would be necessary to establish a definitive cytotoxicity profile.
Genotoxicity and Mutagenicity Studies
There are no specific genotoxicity or mutagenicity studies available for this compound. The Ames test, a common bacterial reverse mutation assay, is frequently used to assess the mutagenic potential of chemical compounds. nih.govmdpi.commdpi.com Studies on other hydrazine (B178648) derivatives have shown mixed results in mutagenicity assays. nih.govrsc.org For example, some hydrazine compounds have tested positive in the Salmonella typhimurium strain TA1535, indicating mutagenic potential. rsc.org In contrast, certain 1-aryl-3-(2-chloroethyl)urea derivatives showed no mutagenicity in several strains of S. typhimurium. nih.gov The in silico prediction for this compound suggests it is not mutagenic. However, experimental studies, such as the Ames test and chromosomal aberration assays, would be required to confirm this prediction. nih.govnih.govnih.gov
In Vivo Toxicity Studies in Research Models
No in vivo toxicity studies for this compound in research models were found in the available literature. Such studies are crucial for understanding the systemic effects of a compound in a whole organism. amazonaws.comresearchgate.net Research on a related compound, 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, involved an acute oral toxicity study in mice. ufmg.brnih.gov In that study, behavioral changes were observed at a dose of 300 mg/kg, and depressive signs were noted at 2000 mg/kg, with all changes resolving within 24 hours and no mortalities. ufmg.brnih.gov Another study on 1-aryl-3-(2-chloroethyl)urea derivatives found them to be non-toxic when injected intraperitoneally at doses up to 220 mg/kg. nih.gov These findings in related compounds highlight the importance of conducting specific in vivo studies for this compound to determine its acute and chronic toxicity, as well as its target organs. amazonaws.comresearchgate.net
Mechanistic Toxicology Research
There is no specific research on the mechanistic toxicology of this compound. Mechanistic studies aim to elucidate the biochemical and molecular pathways through which a substance exerts its toxic effects. For some related compounds, such as certain thiosemicarbazones, proposed mechanisms of toxicity include the generation of reactive oxygen species (ROS) and the inhibition of enzymes like ribonucleotide reductase. ufmg.br The overproduction of ROS can lead to oxidative stress, causing damage to proteins, DNA, and lipids. nih.gov For other related compounds, such as certain 1,3-disubstituted thiourea derivatives, the mechanism of cytotoxic action has been linked to the induction of apoptosis. nih.gov Understanding the specific molecular initiating events and key events in the adverse outcome pathway for this compound would require dedicated mechanistic research.
Potential Applications of N 2 Chlorophenyl Hydrazinecarboxamide and Its Derivatives in Research
Precursor in Pharmaceutical Synthesis
N-(2-Chlorophenyl)hydrazinecarboxamide serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. The hydrazinecarboxamide moiety is a reactive functional group that can participate in various cyclization reactions to form stable five- and six-membered heterocyclic rings, which are core structures in many pharmaceutical agents.
The synthesis of various bioactive molecules often involves the use of hydrazine (B178648) derivatives as key building blocks. organic-chemistry.org For instance, semicarbazides, the class of compounds to which this compound belongs, are utilized in the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic systems are present in numerous drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While specific, named pharmaceutical products directly synthesized from this compound are not extensively documented in publicly available literature, the chemical literature provides numerous examples of analogous structures being used in the synthesis of novel therapeutic agents. For example, substituted phenylsemicarbazides are key intermediates in the synthesis of various biologically active compounds. globalresearchonline.netresearchgate.net The 2-chlorophenyl group in this compound can influence the electronic and steric properties of the resulting molecules, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. The synthetic utility of this compound lies in its ability to introduce this specific substituted aryl group into a heterocyclic framework, a common strategy in medicinal chemistry to modulate drug-target interactions.
Lead Compound in Drug Development
The this compound scaffold has been identified as a promising lead structure for the development of new therapeutic agents, particularly in the area of anticonvulsant drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug.
A notable example is the computationally designed anticonvulsant agent, N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo hexylidene] hydrazinecarboxamide (QS11). nih.gov This molecule, which incorporates a hydrazinecarboxamide core, was designed based on pharmacophoric features essential for anticonvulsant activity and showed good docking with the iGluRs (Kainate) glutamate (B1630785) receptor. nih.gov In preclinical studies, QS11 demonstrated protection in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with a high safety profile. nih.gov
The anticonvulsant potential of semicarbazone derivatives has been a subject of extensive research. Structure-activity relationship (SAR) studies have revealed that the aryl moiety plays a crucial role in the anticonvulsant activity. The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced activity. For instance, several 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones have been synthesized and evaluated for their anticonvulsant properties, with some derivatives showing significant potency in the MES model. researchgate.net Similarly, other studies on arylsemicarbazones have highlighted the importance of the substitution pattern on the aromatic ring for their anticonvulsant effects. nih.gov
The development of new anticonvulsant drugs often focuses on identifying compounds with novel mechanisms of action and improved safety profiles compared to existing medications. slideshare.net The this compound scaffold provides a starting point for the design of such novel agents. Further modifications of this lead structure could lead to the discovery of new drug candidates with enhanced efficacy and reduced side effects.
Table 1: Anticonvulsant Activity of Selected Semicarbazone Derivatives
| Compound | Test Model | Dose (mg/kg) | Activity | Reference |
|---|---|---|---|---|
| QS11 | MES | - | Protection | nih.gov |
| QS11 | scPTZ | - | Protection | nih.gov |
| 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones (3e, 3j) | MES | 30 | Potent | researchgate.net |
| 2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide (4j) | MES | 100 | Protection at 4.0 h | researchgate.net |
| 2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide (4j) | 6 Hz | 100 | 100% protection at 0.5 h | researchgate.net |
| N-(2-chlorophenyl)hydrazine carboxamide (3b) | 6 Hz | - | 100% protection (0.25-2 h) | researchgate.net |
Probing Biological Pathways
Derivatives of this compound have the potential to be used as chemical probes to investigate and elucidate biological pathways. A chemical probe is a small molecule that is used to study biological systems, often by interacting with a specific protein target. The hydrazinecarboxamide scaffold is present in molecules that have been shown to inhibit various enzymes, making them useful tools for studying the roles of these enzymes in cellular processes.
One area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of neurotransmission, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Salicylanilide N,N-disubstituted (thio)carbamates, which share structural similarities with derivatives of this compound, have been shown to inhibit both AChE and BChE. nih.gov By designing and synthesizing derivatives of this compound that selectively inhibit these enzymes, researchers can probe the specific roles of AChE and BChE in different physiological and pathological conditions.
Another important class of enzymes that can be targeted by hydrazinecarboxamide derivatives is carbonic anhydrases (CAs). CAs are involved in a wide range of physiological processes, including pH regulation, CO2 transport, and biosynthesis. Inhibition of specific CA isoforms has therapeutic potential for various diseases, including glaucoma, epilepsy, and cancer. researchgate.net Sulfonyl semicarbazide (B1199961) derivatives have been designed and evaluated as inhibitors of several human CA isoforms, demonstrating that this class of compounds can achieve high affinity and selectivity. nih.gov By using this compound as a starting point, it may be possible to develop selective inhibitors for different CA isoforms, which can then be used as chemical probes to dissect the biological functions of these enzymes.
Development of Analytical Probes and Sensors
The structural framework of this compound and its derivatives makes them attractive candidates for the development of analytical probes and sensors. These tools are essential for the detection and quantification of specific analytes in biological and environmental samples.
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. This change can be used to detect the presence and concentration of the analyte with high sensitivity and selectivity. The hydrazinecarboxamide moiety can act as a chelating agent for metal ions, and the photophysical properties of the molecule can be modulated by the binding event. For example, a hydrazine-carbothioamide-based fluorescent chemosensor has been developed for the selective detection of Zn2+ ions. semanticscholar.org This sensor exhibited a significant fluorescence enhancement upon binding to zinc, allowing for its detection in various samples, including water and biological systems. semanticscholar.org By analogy, derivatives of this compound could be designed to selectively bind to other metal ions of biological or environmental importance, leading to the development of novel fluorescent sensors. rsc.orgnih.gov
In addition to fluorescent probes, the hydrazinecarboxamide scaffold can be incorporated into other types of sensors, such as electrochemical sensors. The development of chemical sensors for the detection of environmentally and biologically important species is an active area of research. researchgate.net The ability of the hydrazine group to undergo specific chemical reactions can be exploited in the design of sensors for various analytes. For instance, sensors for the detection of hydrazine itself have been developed based on its reactivity. nih.gov By functionalizing the this compound molecule, it may be possible to create new sensor platforms with tailored selectivity and sensitivity for a range of target molecules.
Conclusion and Future Research Directions for N 2 Chlorophenyl Hydrazinecarboxamide
Summary of Key Research Findings
Direct research into the biological or chemical properties of N-(2-Chlorophenyl)hydrazinecarboxamide is sparse. Instead, the scientific literature is populated with studies on its derivatives, which exhibit a broad spectrum of biological activities. The parent compound serves as a crucial synthetic intermediate, a building block for constructing more complex molecules.
The key findings are predominantly centered on the pharmacological potential of compounds derived from the this compound core. These derivatives belong to classes such as semicarbazones, thiazoles, and metal complexes, and have been investigated for several therapeutic applications.
Key findings on derivatives include:
Antimicrobial Activity: Various semicarbazone derivatives, synthesized from precursors like N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, have demonstrated notable antibacterial and antifungal properties. arabjchem.orgresearchgate.net For instance, specific substitutions on the benzylidene ring of the semicarbazone can lead to potent activity against various bacterial strains. arabjchem.org The broader class of hydrazinecarboxamides is recognized for its potential in combating bacterial, fungal, and mycobacterial pathogens. nih.gov
Anticonvulsant Properties: Semicarbazone derivatives containing a chlorophenyl moiety have been synthesized and evaluated for their anticonvulsant effects. Some of these compounds have shown significant protection in preclinical models of epilepsy, such as the maximal electroshock (MES) method. researchgate.net
Antioxidant Activity: Metal complexes of related structures, such as N¹-(2-chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide, have been shown to possess significant antioxidant potential. usindh.edu.pk This suggests that the N-(2-chlorophenyl)hydrazine moiety can be a component of ligands for creating metallodrugs with therapeutic effects.
Broad Pharmacological Potential: The hydrazone scaffold (-NHN=CH-), which is closely related to hydrazinecarboxamides, is a well-established pharmacophore. Compounds incorporating this feature have been explored for a vast range of activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects, further highlighting the therapeutic potential of molecules derived from this chemical space. nih.govnih.gov
The research collectively underscores that the primary value of this compound lies in its role as a versatile scaffold for drug discovery.
Table 1: Summary of Investigated Activities of this compound Derivatives
| Derivative Class | Therapeutic Area | Key Findings |
|---|---|---|
| Semicarbazones | Antimicrobial | Showed good antibacterial and moderate antifungal activity. arabjchem.orgresearchgate.net |
| Semicarbazones | Anticonvulsant | Potent activity observed in the Maximal Electroshock (MES) model. researchgate.net |
| Hydrazone Analogs | Analgesic | Significant reduction in writhing response in preclinical models. nih.gov |
| Thio-derivatives | Antioxidant | Metal complexes exhibited remarkable antioxidant potential. usindh.edu.pk |
Unaddressed Research Questions
Despite the promising results from its derivatives, significant gaps exist in the knowledge base, particularly concerning the parent compound itself. Addressing these questions is crucial for a comprehensive understanding and for fully exploiting its synthetic potential.
Intrinsic Biological Activity: The fundamental question of whether this compound possesses any inherent biological activity remains unanswered. A systematic screening against a panel of biological targets could reveal unknown properties.
Toxicological Profile: There is a lack of data on the cytotoxicity, genotoxicity, and general toxicological profile of the parent compound. This information is essential for assessing its safety as a synthetic intermediate and as a potential starting point for drug development.
Comparative Efficacy of Isomers: How does the ortho-chloro substitution on the phenyl ring influence the biological activity of its derivatives compared to the meta- and para-substituted isomers (e.g., N-(3-Chlorophenyl)hydrazinecarboxamide or N-(4-Chlorophenyl)hydrazinecarboxamide)? A comparative study could elucidate important structure-activity relationships (SAR).
Mechanism of Action: For the active derivatives, the precise molecular mechanisms of action are often not fully characterized. Elucidating how these compounds interact with their biological targets (e.g., specific enzymes or receptors) is a critical next step. nih.gov
Expanded Synthetic Utility: What other novel heterocyclic systems or complex scaffolds can be synthesized from this compound? Exploring new reaction pathways could unlock access to novel chemical entities with unique biological properties.
Prospects for Clinical Translation
The clinical translation prospects for this compound itself are negligible, given the complete lack of efficacy and safety data. However, the outlook for its derivatives is more optimistic, albeit long-term.
Derivatives that have demonstrated potent and specific activity in preclinical models, particularly in areas of high unmet medical need like antimicrobial resistance, represent promising starting points for lead optimization programs. The journey to clinical application would require several critical steps:
Lead Optimization: Medicinal chemistry efforts would be needed to enhance the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of the most promising derivative compounds.
In-depth Preclinical Evaluation: Rigorous in vivo testing in relevant animal models of disease is necessary to confirm efficacy and establish a preliminary safety profile.
ADMET and Toxicology Studies: Comprehensive studies are required to identify potential liabilities, such as off-target effects or long-term toxicity, which could hinder clinical development. nih.gov
While the path is challenging, the demonstrated versatility of the hydrazinecarboxamide scaffold suggests that with focused effort, derivatives of this compound could yield viable clinical candidates.
Interdisciplinary Research Opportunities
Advancing the study of this compound and its derivatives provides fertile ground for interdisciplinary collaboration. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Computational and Medicinal Chemistry: A synergistic approach could accelerate the discovery of novel leads. Computational chemists can use molecular modeling and virtual screening to predict the biological activity of virtual libraries of derivatives, guiding medicinal chemists in prioritizing and synthesizing the most promising compounds.
Synthetic Chemistry and Pharmacology: Synthetic chemists can focus on developing efficient and scalable routes to novel derivatives, which can then be systematically evaluated by pharmacologists and microbiologists to determine their efficacy and mechanism of action against a wide array of diseases.
Coordination Chemistry and Materials Science: The finding that metal complexes of related ligands possess strong antioxidant activity opens an avenue for collaboration with coordination chemists. usindh.edu.pk This could lead to the development of novel metallodrugs or even functional materials with unique catalytic or electronic properties.
Pharmacokinetics and Toxicology: As promising compounds emerge, collaboration with experts in drug metabolism and toxicology will be essential to evaluate their potential for clinical success and ensure they possess the required safety and pharmacokinetic profiles for therapeutic use.
By fostering these interdisciplinary partnerships, the scientific community can fully unlock the hidden potential within the this compound scaffold, paving the way for the development of next-generation therapeutic agents.
Q & A
Q. Q1. What are the recommended methods for synthesizing N-(2-Chlorophenyl)hydrazinecarboxamide derivatives with high purity?
To synthesize derivatives of this compound, a common approach involves coupling hydrazinecarboxamide with substituted aromatic chlorides under controlled conditions. For example, describes the synthesis of sulfonamide derivatives via a multi-step reaction:
Reacting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
Condensing the intermediate with this compound in dry dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Yields (~67%) and purity are optimized by maintaining anhydrous conditions and using triethylamine as a base to neutralize HCl byproducts .
Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) be employed to confirm the stereochemistry of this compound derivatives?
SC-XRD is critical for resolving stereochemical ambiguities. For instance, reports the use of SC-XRD to confirm the (E)-configuration of the imine moiety in a derivative. Key steps include:
Growing crystals via slow evaporation in dimethylformamide (DMF)/methanol.
Data collection at 296 K using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement with SHELXL ( ) to resolve bond lengths (e.g., C=N: 1.28 Å) and torsion angles.
The structure was solved in the monoclinic P21/c space group, with final R-factors ≤ 0.052 .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) and molecular docking elucidate the antifungal mechanism of this compound derivatives?
DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize the geometry and electronic properties of the compound, revealing charge distribution and reactive sites. For example, shows that the imine and chlorophenyl groups exhibit high electrophilicity, facilitating interactions with fungal cytochrome P450 enzymes. Molecular docking (AutoDock Vina or similar tools) further predicts binding affinities. In one study, a derivative showed a docking score of −8.2 kcal/mol against Candida albicans CYP51, suggesting competitive inhibition. Validation via in vitro assays (MIC: 4–16 µg/mL against Aspergillus spp.) aligns with computational predictions .
Q. Q4. What strategies resolve contradictions in crystallographic data for hydrazinecarboxamide derivatives?
Discrepancies in unit cell parameters or bond angles may arise from solvent inclusion or disorder. highlights a case where partial occupancy of solvent molecules (DMF) caused disorder. Resolution steps:
Using PLATON/SQUEEZE to model disordered solvent regions.
Refining anisotropic displacement parameters for non-H atoms.
Cross-validating with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds).
Final refinement reduced the R-factor from 0.15 to 0.05, ensuring data reliability .
Q. Q5. How do substituents on the chlorophenyl ring influence biological activity? A structure-activity relationship (SAR) perspective.
SAR studies reveal that electron-withdrawing groups (e.g., -NO2, -CF3) at the ortho position enhance antifungal potency by increasing lipophilicity and membrane penetration. demonstrates that derivatives with -CF3 substituents inhibit voltage-gated sodium channels in fungal pathogens (IC50: 0.8 µM). Conversely, methoxy groups reduce activity due to steric hindrance. Key parameters:
Q. Q6. What analytical techniques are essential for characterizing hydrazinecarboxamide metal complexes?
For metal complexes (e.g., Cu(II) or Co(II)), use:
ESI-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 480–482 in ).
Magnetic susceptibility : Octahedral geometry is inferred from µeff values (~2.8–3.2 BM for high-spin d⁷ Co(II)).
FT-IR : Stretching frequencies (e.g., ν(N–H) at 3250–3350 cm⁻¹, ν(C=O) at 1680 cm⁻¹) validate ligand coordination.
SC-XRD : Resolves metal-ligand bond lengths (e.g., Co–N: 1.94 Å) and coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
